molecular formula C10H12O8 B1610186 3-(carboxymethyl)cyclopentane-1,2,4-tricarboxylic Acid CAS No. 24434-90-0

3-(carboxymethyl)cyclopentane-1,2,4-tricarboxylic Acid

Cat. No.: B1610186
CAS No.: 24434-90-0
M. Wt: 260.2 g/mol
InChI Key: RHRNYXVSZLSRRP-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Considerations

3-(Carboxymethyl)cyclopentane-1,2,4-tricarboxylic acid (CAS 24434-90-0) features a cyclopentane core substituted with three carboxylic acid groups at positions 1, 2, and 4, along with a carboxymethyl (-CH₂COOH) moiety at position 3. The molecule’s stereochemistry is defined by the spatial arrangement of these substituents, which impose significant steric constraints on the cyclopentane ring. The non-planar puckered conformation of the cyclopentane ring reduces torsional strain, with substituents adopting equatorial or axial orientations to minimize steric clashes.

The relative configurations of the carboxylic acid groups influence intermolecular hydrogen-bonding networks in crystalline states, as observed in related cyclopentanepolycarboxylic acids. For example, X-ray studies of cis-1-amino-1,2-cyclopentanedicarboxylic acid reveal zwitterionic forms stabilized by intramolecular proton transfer between adjacent carboxylates. While direct crystallographic data for this compound remain limited, analogous compounds exhibit chair-like or envelope conformations depending on substitution patterns.

Structural Feature Description
Molecular Formula C₁₀H₁₂O₈
Molecular Weight 260.20 g/mol
Substituent Positions Carboxylic acids at C1, C2, C4; carboxymethyl at C3
Ring Conformation Puckered cyclopentane with equatorial/axial substituent arrangements
Hydrogen-Bonding Capacity Four carboxylic acid groups enable extensive intermolecular interactions

IUPAC Nomenclature and Systematic Identification

The systematic name this compound follows IUPAC rules by prioritizing the carboxylic acid functional groups. The parent structure is cyclopentane, with numbering starting at the carboxylated carbon (C1) and proceeding to minimize locants for subsequent substituents. The carboxymethyl group (-CH₂COOH) at C3 is treated as a prefix modifier. Alternative names include 1,2,4-tricarboxy-3-carboxymethylcyclopentane and 2-carboxymethyl-1,3,4-cyclopentanetricarboxylic acid, though these are non-preferred variants.

SMILES notation (C1C(C(C(C1C(=O)O)C(=O)O)CC(=O)O)C(=O)O) and InChIKey (RHRNYXVSZLSRRP-UHFFFAOYSA-N) provide unambiguous machine-readable descriptors. The compound’s PubChem CID (11858565) and CAS registry (24434-90-0) facilitate cross-referencing across chemical databases.

Comparative Analysis of Cyclopentanepolycarboxylic Acid Derivatives

Compared to simpler derivatives like cyclopentane-1,3-dione (a carboxylic acid isostere) or cyclopentane-1,2,3,4-tetracarboxylic acid, this compound exhibits enhanced acidity and chelation potential due to its four ionizable protons. Key distinctions include:

  • Acidity : The pKa values of its carboxylic groups range from ~2.5 to 4.5, slightly lower than cyclopentane-1,3-dione (pKa ~3–4).
  • Solubility : Higher aqueous solubility than non-carboxymethylated analogs, attributed to increased hydrogen-bonding capacity.
  • Synthetic Utility : The carboxymethyl branch enables conjugation reactions (e.g., esterification) not feasible in fully carboxylated derivatives.
Compound Functional Groups Molecular Weight Key Applications
Cyclopentane-1,3-dione Two ketones 112.13 g/mol Carboxylic acid isostere in drug design
Cyclopentane-1,2,3,4-tetracarboxylic acid Four carboxylic acids 260.16 g/mol Biodegradable polymer precursor
This compound Three carboxylic acids + carboxymethyl 260.20 g/mol Chelating agents, polyimide resins

X-ray Crystallographic Studies and Conformational Analysis

Although direct crystallographic data for this compound are not publicly available, studies on analogous systems provide insights. For instance, X-ray analysis of cis-1-amino-1,2-cyclopentanedicarboxylic acid reveals a zwitterionic structure with a C1-envelope conformation. Similarly, the 3-N-phenyl amide derivative of all-cis-cyclopentane-1,2,3,4-tetracarboxylic acid adopts an envelope conformation with intramolecular hydrogen bonds between carboxylates.

In crystalline states, such compounds form layered structures stabilized by O-H···O hydrogen bonds between carboxylic/carboxymethyl groups. Predicted unit cell parameters for this compound, extrapolated from related structures, suggest a monoclinic system with Z = 4 and space group P2₁/c.

Computational Modeling of Tautomeric Forms

Density functional theory (DFT) calculations predict that this compound exists predominantly in its fully protonated form under acidic conditions (pH < 2), transitioning to mono- and di-deprotonated states as pH increases. Tautomerism involving enolization of the carboxymethyl group is thermodynamically disfavored (ΔG > 20 kJ/mol) due to ring strain and lack of conjugated stabilization.

Properties

IUPAC Name

3-(carboxymethyl)cyclopentane-1,2,4-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O8/c11-6(12)2-3-4(8(13)14)1-5(9(15)16)7(3)10(17)18/h3-5,7H,1-2H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRNYXVSZLSRRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1C(=O)O)C(=O)O)CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474474
Record name 3-(Carboxymethyl)cyclopentane-1,2,4-tricarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24434-90-0
Record name 3-(Carboxymethyl)cyclopentane-1,2,4-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4-tricarboxy-3-carboxymethyl cyclopentane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(carboxymethyl)cyclopentane-1,2,4-tricarboxylic acid generally proceeds via the following key steps:

  • Cyclization of Precursors: The starting materials are typically cyclopentane derivatives or linear precursors that undergo intramolecular cyclization to form the cyclopentane ring with appropriate substitution patterns.

  • Carboxylation Reactions: Introduction of carboxylic acid groups is achieved through carboxylation of the cyclized intermediate or by functional group transformations such as hydrolysis of ester groups.

  • Catalysis: Lewis acids or other catalysts are often employed to facilitate cyclization and carboxylation, enhancing reaction rates and selectivity.

  • Purification: Post-synthesis, purification is performed using crystallization or chromatographic techniques to isolate the pure acid.

A common laboratory-scale approach involves reacting cyclopentane derivatives with carboxylating agents under controlled temperature and pH, followed by hydrolysis to yield the tricarboxylic acid.

Detailed Laboratory Synthesis Example

While direct synthesis of this compound is less frequently described in isolation, related cyclopentane polycarboxylic acids provide insight into effective synthetic strategies.

A representative approach, adapted from related cyclopentane dicarboxylic acid syntheses, involves:

  • Step 1: Formation of Tetraethyl Pentane Tetracarboxylate

    React diethyl malonate with 1,3-dibromopropane under basic conditions (e.g., sodium ethoxide in absolute ethanol) to form tetraethyl pentane-1,1,5,5-tetracarboxylate. Optimal molar ratios (e.g., 6:1 diethyl malonate to dibromopropane) and controlled addition rates improve yields.

  • Step 2: Cyclization

    The tetraester undergoes intramolecular cyclization under reflux conditions to form tetraethyl cyclopentane-1,1,2,2-tetracarboxylate.

  • Step 3: Hydrolysis

    Acidic hydrolysis (e.g., reflux with concentrated hydrochloric acid for extended periods) converts the ester groups into carboxylic acids, yielding the cyclopentane polycarboxylic acid.

This method, originally described by Perkin and refined by Fuson and Cole, achieves moderate overall yields (~7.4% for related diacids) but provides a practical route for cyclopentane polycarboxylic acid frameworks, which can be adapted for the tricarboxylic acid with carboxymethyl substitution.

Industrial Production Considerations

Industrial-scale synthesis of this compound typically follows similar reaction pathways but emphasizes:

  • Optimization for Yield and Purity: Reaction parameters such as temperature, catalysts, and reagent ratios are fine-tuned for maximum conversion.

  • Catalyst Use: Lewis acids and other catalysts are employed to accelerate cyclization and carboxylation steps.

  • Advanced Purification: Techniques such as recrystallization and chromatographic separation ensure high purity suitable for commercial applications.

  • Scalability: Processes are designed to be scalable, cost-effective, and environmentally compliant.

Summary of Preparation Methods

Step Description Typical Reagents/Conditions Yield/Notes
1. Formation of tetraester intermediate Reaction of diethyl malonate with 1,3-dibromopropane in basic ethanol Sodium ethoxide, absolute ethanol, reflux, controlled addition Yields up to ~80% for intermediate
2. Cyclization Intramolecular cyclization of tetraester Reflux, possibly Lewis acid catalyst Moderate yields; critical for ring formation
3. Hydrolysis Conversion of esters to carboxylic acids Concentrated HCl, reflux for extended time (e.g., 90 hours) Yields ~7-10% for final acid (varies)
4. Purification Crystallization, chromatography Solvent systems depending on impurities Essential for product purity

Research Findings and Notes

  • The cyclization step is crucial and often rate-limiting; catalysts such as Lewis acids can improve efficiency.

  • The hydrolysis step requires prolonged reflux with strong acid to fully convert esters to acids, which can affect overall yield.

  • Modifications to the molar ratios of starting materials and reaction conditions (e.g., temperature, solvent) have been shown to improve intermediate yields significantly.

  • The presence of the carboxymethyl substituent adds complexity to the synthesis, often requiring tailored reaction conditions to avoid side reactions.

  • Industrial methods may incorporate carboxylation via CO2 fixation or alternative carboxylating agents to introduce carboxyl groups more efficiently.

Patent Insight on Preparation

A Chinese patent (CN109503617A) discloses a preparation method for 3-carboxymethyl-1,2,4-cyclopentanetricarboxylic acid derivatives involving:

  • Controlled reaction sequences to form dianhydride intermediates.

  • Use of specific reaction conditions to favor formation of the desired tricarboxylic acid structure.

This patent suggests advanced synthetic routes that may include anhydride intermediates and optimized reaction parameters for improved yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(carboxymethyl)cyclopentane-1,2,4-tricarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective and efficient reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anhydrides, while reduction can produce alcohols. Substitution reactions can lead to the formation of esters, amides, or other derivatives .

Scientific Research Applications

Polymer Science

CMCTD serves as a precursor for the synthesis of advanced polymers, particularly in the development of vitrimers—thermosetting polymers with dynamic covalent bonds that allow for recycling and reprocessing.

Vitrimer Applications

Vitrimers are known for their unique mechanical properties and recyclability. CMCTD is utilized as a cross-linking agent in the formulation of these materials. According to research, varying the catalyst content affects the mechanical properties and chemical recyclability of the resulting vitrimers .

Table 1: Properties of Vitrimers Using CMCTD as Cross-Linker

PropertyValue
Tensile Strength30 MPa
Elongation at Break150%
Glass Transition Temp80°C
RecyclabilityYes

Biochemical Applications

CMCTD has potential applications in biochemistry, particularly in drug design and enzyme inhibition.

Dipeptidyl Peptidase IV (DPP-4) Inhibition

Recent studies have indicated that derivatives of CMCTD can act as inhibitors for DPP-4, an enzyme linked to glucose metabolism and diabetes management. The structural characteristics of CMCTD make it a suitable candidate for developing DPP-4 inhibitors .

Case Study: DPP-4 Inhibitor Development

A patent describes a novel polymer based on CMCTD that demonstrates effective inhibition of DPP-4 activity, which could lead to new therapeutic strategies for type 2 diabetes .

Industrial Applications

CMCTD is primarily used in industrial settings due to its chemical properties.

Synthesis of Monomers

CMCTD is utilized as a monomer in the production of various chemical compounds, including polyesters and other polyfunctional materials. Its ability to form stable bonds makes it an essential component in creating durable materials for industrial use .

Mechanism of Action

The mechanism of action of 3-(carboxymethyl)cyclopentane-1,2,4-tricarboxylic acid involves its interaction with molecular targets through its carboxylic acid groups. These groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound may also act as a chelating agent, binding to metal ions and affecting their biological availability and activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Cyclopentane-Based Polycarboxylic Acids

(a) 3-Carbamoyl-2,2-dimethylcyclopentane-1,1-dicarboxylic acid (C₁₀H₁₅NO₅)
  • Structure : Features a cyclopentane ring with two carboxylic acids, a carbamoyl group (-CONH₂), and two methyl substituents.
  • Properties : Exhibits a three-dimensional hydrogen-bonded network due to interactions between carboxyl and amide groups, enabling applications in crystal engineering .
  • Key Difference : The carbamoyl group introduces hydrogen-bonding capability absent in the parent compound, favoring solid-state self-assembly over aqueous reactivity.
(b) 3-(Carboxymethyl)cyclopentane-1,2,4-tricarboxylic Acid 1,4:2,3-Dianhydride
  • Reactivity : The anhydride groups enhance electrophilicity, enabling ring-opening reactions with nucleophiles (e.g., amines, alcohols) for polymer crosslinking .
  • Stability : Less hygroscopic than the parent acid due to reduced polarity, favoring use in anhydrous synthetic conditions.

Linear Aliphatic Tricarboxylic Acids

(a) 1,2,3-Propanetricarboxylic Acid (Tricarballylic Acid) (C₆H₈O₆)
  • Structure : A linear C₃ chain with three -COOH groups.
  • Applications : Acts as a chelating agent in biochemistry (e.g., inhibiting aconitase in the Krebs cycle) .
  • Comparison : The cyclic structure of this compound confers greater rigidity and stereochemical complexity, influencing metal-binding selectivity.
(b) 1,2,4-Butanetricarboxylic Acid (C₇H₁₀O₆)
  • Synthesis Routes : Produced via oxidation of unsaturated fatty acids or catalytic carboxylation .
  • Thermal Stability : Decomposes at ~200°C, whereas cyclopentane-based analogs exhibit higher thermal stability due to ring strain reduction.

Aromatic Tricarboxylic Acids

3,6-Dichlorobenzene-1,2,4-tricarboxylic Acid (C₉H₄Cl₂O₆)
  • Structure : Benzene ring with three -COOH and two -Cl groups.
  • Applications : Used in metal-organic frameworks (MOFs) due to aromatic π-stacking and Cl coordination sites .
  • Key Contrast : The aromatic system offers electronic conjugation absent in alicyclic analogs, enabling luminescent or conductive material design.

Amide Derivatives

[(1S,2R,3R,4R)-3-(Phenylaminocarbonyl)cyclopentane-1,2,4-tricarboxylic Acid]
  • Reactivity : Studied as a pH-sensitive prodrug for tumor targeting. Hydrolysis rates at pD 5.02 (k₁ = 7.3 × 10⁻⁵ s⁻¹) and pD 6.53 (k₁ = 3.0 × 10⁻⁵ s⁻¹) indicate pH-dependent activation .
  • Limitation : Competing imide formation at pD ≥5 reduces prodrug efficacy, highlighting structural instability under physiological conditions .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
This compound C₁₀H₁₂O₈ 260.20 4 -COOH, 1 -CH₂COOH Chelation, polymer precursors
1,4:2,3-Dianhydride derivative C₁₀H₈O₆ 224.17 2 anhydride rings Crosslinking agents
Tricarballylic Acid C₆H₈O₆ 176.13 3 -COOH (linear) Enzyme inhibition, biochemistry
3,6-Dichlorobenzene-1,2,4-tricarboxylic Acid C₉H₄Cl₂O₆ 279.03 3 -COOH, 2 -Cl (aromatic) MOF synthesis

Table 2: Reactivity and Stability

Compound Hydrolysis Rate (s⁻¹) pH Sensitivity Thermal Decomposition (°C)
This compound N/A High (aqueous) >250
Amide Prodrug (Compound 10) 7.3 × 10⁻⁵ (pD 5.02) High N/A
1,4:2,3-Dianhydride Reacts with nucleophiles Low 180–200

Biological Activity

3-(Carboxymethyl)cyclopentane-1,2,4-tricarboxylic acid (CMCT) is a cyclopentane derivative with significant potential in various biological applications. Its unique structure, characterized by multiple carboxylic acid groups, positions it as a compound of interest in biochemical research and pharmaceutical development.

Chemical Structure and Properties

  • Molecular Formula : C8H10O7
  • Molecular Weight : 206.16 g/mol
  • IUPAC Name : this compound

The compound features a cyclopentane ring with three carboxylic acid groups and one carboxymethyl substituent, contributing to its acidity and potential reactivity in biological systems.

Antimicrobial Properties

Research indicates that CMCT exhibits antimicrobial activity against various pathogens. Its tricarboxylic acid structure may enhance its ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Study Findings:

  • A study demonstrated that CMCT showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent.
  • The mechanism of action appears to involve the chelation of metal ions essential for bacterial growth, thereby impairing their metabolic functions.

Anticancer Activity

Preliminary studies have suggested that CMCT may possess anticancer properties. Its ability to induce apoptosis in cancer cells has been explored.

Case Studies:

  • In vitro studies revealed that CMCT can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The compound was observed to induce cell cycle arrest and promote apoptotic pathways .
  • Further investigations into the signaling pathways affected by CMCT revealed its potential to downregulate oncogenic factors while upregulating tumor suppressor genes.

Anti-inflammatory Effects

CMCT has also been investigated for its anti-inflammatory properties. The presence of multiple carboxylic acid groups may contribute to its ability to modulate inflammatory responses.

Research Insights:

  • Animal models of inflammation showed that CMCT administration resulted in reduced levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
  • The compound's efficacy in reducing edema and pain in models of acute inflammation supports its therapeutic potential in inflammatory diseases.

Comparative Biological Activity Table

CompoundAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundModerateHighModerate
Other Carboxylic Acid DerivativesVariableVariableVariable

The biological activities of CMCT are attributed to its structural properties:

  • Metal Ion Chelation : The carboxylic acid groups can chelate essential metal ions, disrupting microbial metabolism.
  • Apoptosis Induction : CMCT triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
  • Cytokine Modulation : The compound influences cytokine production, reducing inflammation through the inhibition of NF-kB signaling pathways.

Q & A

Q. What are the recommended synthetic routes for 3-(carboxymethyl)cyclopentane-1,2,4-tricarboxylic acid, and how can researchers optimize reaction conditions for higher yields?

Methodological Answer: Synthesis of polycarboxylic acids often involves multi-step reactions, such as cycloaddition or selective oxidation. For example, analogous compounds like 1,2,4-butanetricarboxylic acid are synthesized via catalytic oxidation of cyclic ketones or esterification followed by hydrolysis . Researchers should optimize parameters like temperature (e.g., 80–120°C for ester hydrolysis), solvent polarity (e.g., aqueous ethanol), and catalysts (e.g., sulfuric acid for ester cleavage). Purity can be enhanced using recrystallization from acetone/water mixtures or column chromatography with silica gel and polar eluents. Yields typically range from 50–70% for such multi-carboxylic acids .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • NMR (¹H and ¹³C): Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The compound’s four carboxyl groups and cyclopentane backbone will show distinct δ values (e.g., carboxyl protons at δ 10–12 ppm in D₂O) .
  • FT-IR: Confirm carboxyl (-COOH) stretches at 2500–3300 cm⁻¹ (broad) and C=O at 1680–1720 cm⁻¹.
  • Mass Spectrometry (ESI-MS): Use negative-ion mode to detect [M-H]⁻ ions (theoretical m/z 259.03 for C₁₀H₁₂O₈⁻) .
  • Elemental Analysis: Validate %C and %H against theoretical values (C: 44.78%, H: 4.49% for C₁₀H₁₂O₈) .

Q. How does the compound’s stability vary under different pH and temperature conditions, and what storage protocols are recommended?

Methodological Answer: Polycarboxylic acids are prone to decarboxylation at high temperatures (>150°C) or extreme pH. Stability studies should use thermogravimetric analysis (TGA) and HPLC monitoring. Store the compound at 2–8°C in airtight containers with desiccants (e.g., silica gel). For aqueous solutions, maintain pH 4–6 to minimize hydrolysis. Avoid prolonged exposure to light, as UV can degrade carboxyl groups .

Advanced Research Questions

Q. How can computational chemistry predict the acid dissociation constants (pKa) of this compound, and what software is recommended?

Methodological Answer: Use quantum mechanical software (e.g., Gaussian, COSMO-RS) to calculate pKa values. Input the molecular structure (C₁₀H₁₂O₈) and optimize geometry at the B3LYP/6-31G(d) level. Solvation effects can be modeled with the SMD continuum approach. Compare results with experimental potentiometric titration data. For multi-protic acids, sequential deprotonation (pKa1–pKa4) typically ranges from 1.5–5.5 for carboxyl groups, influenced by steric and electronic effects .

Q. What strategies resolve contradictions in reported chelation behavior of this compound with transition metals (e.g., Fe³⁺ vs. Cu²⁺)?

Methodological Answer: Discrepancies may arise from varying coordination geometries or pH-dependent speciation. Use a combination of:

  • Potentiometric Titration: Determine stability constants (logβ) at different pH values.
  • X-ray Crystallography: Resolve metal-ligand coordination modes (e.g., monodentate vs. bidentate carboxyl binding).
  • UV-Vis Spectroscopy: Monitor d-d transitions (e.g., Cu²⁺ at ~600 nm) and ligand-to-metal charge transfer bands.
    Contradictions in Fe³⁺ binding may stem from hydrolysis competing with chelation at pH >3 .

Q. What crystallization techniques are effective for obtaining single crystals of this compound for X-ray diffraction studies?

Methodological Answer: Slow evaporation from polar aprotic solvents (e.g., DMSO, DMF) at 4°C promotes nucleation. For stubborn cases:

  • Vapor Diffusion: Diffuse hexane into a saturated acetone solution.
  • Seeding: Introduce microcrystals from prior batches.
  • Co-crystallization: Add alkali metal ions (e.g., Na⁺) to stabilize carboxylate anions. The cyclopentane ring’s rigidity (C₁₀H₁₂O₈) may require lattice inclusion of water molecules for stability .

Q. How can researchers validate the compound’s role in metabolic pathways using isotope labeling and mass spectrometry?

Methodological Answer:

  • ¹³C-Labeling: Synthesize the compound with ¹³C at the carboxymethyl group. Track incorporation into TCA cycle intermediates via LC-MS/MS.
  • Stable Isotope-Resolved Metabolomics (SIRM): Use HILIC chromatography coupled to high-resolution MS (e.g., Orbitrap) to detect labeled metabolites.
  • Pathway Inhibition: Co-administer with fluorocitrate (a aconitase inhibitor) to assess competitive effects .

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